![molecular formula C17H17N3O2 B2777182 N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide CAS No. 2094454-24-5](/img/structure/B2777182.png)
N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide, commonly known as PEPCK-INH, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. PEPCK-INH is an inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), an enzyme that plays a critical role in gluconeogenesis, the process by which glucose is synthesized from non-carbohydrate sources such as amino acids and fatty acids.
Mecanismo De Acción
N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide-INH inhibits the activity of N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide, which is a critical enzyme in gluconeogenesis. By inhibiting N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide, N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide-INH reduces the production of glucose from non-carbohydrate sources, which can improve glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide-INH has been shown to reduce hepatic glucose production, improve glucose tolerance, and improve lipid metabolism in animal models of diabetes and obesity. It has also been shown to reduce body weight and improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide-INH is a valuable tool for studying the role of N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide in gluconeogenesis and the regulation of glucose and lipid metabolism. However, it is important to note that N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide-INH is not selective for N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide and may inhibit other enzymes as well. Additionally, N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide-INH may have off-target effects that need to be taken into consideration when interpreting experimental results.
Direcciones Futuras
There are several potential future directions for N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide-INH research. One area of interest is the development of more selective inhibitors of N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide that do not have off-target effects. Another area of interest is the study of the long-term effects of N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide inhibition on glucose and lipid metabolism. Additionally, N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide-INH may have potential applications in the treatment of other metabolic disorders beyond type 2 diabetes and obesity.
Métodos De Síntesis
The synthesis of N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide-INH involves the reaction of 4-aminopyridine-3-carboxamide with 4-(bromomethyl)benzoic acid to form the intermediate compound 4-[4-(bromomethyl)phenyl]pyridine-3-carboxamide. This intermediate is then reacted with N-(prop-2-en-1-yl)ethane-1,2-diamine to produce the final product, N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide.
Aplicaciones Científicas De Investigación
N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide-INH has been studied extensively for its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and other metabolic disorders. N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide-INH has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It has also been shown to reduce hepatic glucose production and improve lipid metabolism.
Propiedades
IUPAC Name |
N-[4-[1-(prop-2-enoylamino)ethyl]phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-3-16(21)19-12(2)13-4-6-15(7-5-13)20-17(22)14-8-10-18-11-9-14/h3-12H,1H2,2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKLVWWVOHDWTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.